2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride
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Overview
Description
2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine atom and a methyl group attached to a phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Pyrrolidine Formation: The brominated intermediate is then reacted with pyrrolidine under suitable conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in organic solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while coupling reactions can produce biaryl or diaryl compounds.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It may serve as a precursor in the development of pharmaceutical agents, particularly those targeting neurological or psychiatric conditions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenyl)pyrrolidine hydrochloride
- 2-(4-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
- 2-(4-Iodo-2-methylphenyl)pyrrolidine hydrochloride
Uniqueness
2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not. The combination of the bromine and methyl groups also imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVCGENXYKMNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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